Synthesis Yield: 4-Fluoro-2-nitrobenzoic Acid via Nitrile Hydrolysis Outperforms Alternative Routes
A direct synthesis of 4-fluoro-2-nitrobenzoic acid from 4-fluoro-2-nitrobenzonitrile via acid hydrolysis yields 81%, which is superior to the 34% yield obtained via oxidation of the corresponding toluene derivative . The oxidation method, a common alternative for preparing substituted benzoic acids, provides a benchmark. The 2.4-fold increase in yield is a critical factor for industrial-scale production and procurement. The specific method used was heating the nitrile in HBr (48%) at 130 °C for 6.5 h .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 81% |
| Comparator Or Baseline | 34% (oxidation of 4-fluoro-2-nitrotoluene) |
| Quantified Difference | +47 percentage points (2.4× higher) |
| Conditions | Target: Hydrolysis of 4-fluoro-2-nitrobenzonitrile with 48% HBr at 130 °C for 6.5 h; Comparator: KMnO4 oxidation of 4-fluoro-2-nitrotoluene at 100 °C for 3 h |
Why This Matters
Higher synthetic yield translates directly to lower cost per kilogram and improved manufacturing efficiency, making this the preferred compound for large-scale procurement.
